molecular formula C13H17NO3 B15060539 methyl (2R,4R)-4-benzyloxypyrrolidine-2-carboxylate

methyl (2R,4R)-4-benzyloxypyrrolidine-2-carboxylate

Cat. No.: B15060539
M. Wt: 235.28 g/mol
InChI Key: GYBYGFMCYASWNS-VXGBXAGGSA-N
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Description

Methyl (2R,4R)-4-benzyloxypyrrolidine-2-carboxylate is a chiral pyrrolidine derivative that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and neuroscience research. This compound is part of a class of 3-aryl proline analogs that are investigated as competitive antagonists for ionotropic glutamate receptors (iGluRs), which are crucial for fast excitatory signal transmission in the central nervous system . Research into structurally related pyrrolidine-2-carboxylate compounds has shown potent activity and selectivity for specific iGluR subtypes, such as the N-methyl-D-aspartate (NMDA) receptors . Dysfunction of these receptors is implicated in a range of neurological conditions, making this chemical a key tool for developing novel neuropharmacological probes . Beyond neuroscience, the constrained pyrrolidine ring is a privileged structure in drug discovery. This specific stereoisomer, with its (2R,4R) configuration and protected functional groups, is designed for further synthetic elaboration to create a diverse library of compounds for structure-activity relationship (SAR) studies . Its application extends to the synthesis of constrained analogs of bioactive molecules like FTY720 (fingolimod), which is studied for its cytotoxic effects on cancer cells and its ability to interfere with nutrient transport systems . This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. Not for diagnostic or therapeutic use. Please handle with appropriate safety precautions. The product is for R&D use only, not for personal use.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl (2R,4R)-4-phenylmethoxypyrrolidine-2-carboxylate

InChI

InChI=1S/C13H17NO3/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12-/m1/s1

InChI Key

GYBYGFMCYASWNS-VXGBXAGGSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@H](CN1)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C1CC(CN1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,4R)-4-benzyloxypyrrolidine-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of efficient catalysts, high-yielding reaction conditions, and environmentally friendly solvents to ensure cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4R)-4-benzyloxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of pyrrolidine, such as hydroxypyrrolidines, ketopyrrolidines, and substituted pyrrolidines .

Scientific Research Applications

Unfortunately, the search results provided do not contain information specifically on the applications of "methyl (2R,4R)-4-benzyloxypyrrolidine-2-carboxylate." However, the search results do provide information on related compounds and their applications, which may be relevant.

Here's what can be gathered from the search results:

  • Pyrrolidine Derivatives as CETP Inhibitors: Certain 1,2-disubstituted-4-benzylamino-pyrrolidine derivatives are noted as CETP inhibitors, useful in treating conditions like hyperlipidemia and arteriosclerosis . These derivatives include pharmaceutically acceptable ester derivatives that can be converted into carboxylic acid precursors through solvolysis under physiological conditions .
  • Pyrrolo[3,4-c]pyridine Derivatives and Biological Activity: Pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have shown potential in stimulating glucose incorporation into lipids and increasing insulin sensitivity in mouse adipocytes . Antimycobacterial activity has also been observed in certain pyrrolo[3,4-c]pyridine derivatives, with some esters exhibiting good in vitro activity . Some of these compounds have also been investigated for anticancer activity, showing moderate cytotoxicity against ovarian cancer cells .
  • (2S,4R)-Methyl 4-(benzyloxy)pyrrolidine-2-carboxylate : can be created through a reaction involving (2S,4R)-4-(benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid with hydrogen chloride in methanol .
  • (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride : This compound, closely related, has various chemical names and is used as a hydrochloride salt in research .

Mechanism of Action

The mechanism of action of methyl (2R,4R)-4-benzyloxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares methyl (2R,4R)-4-benzyloxypyrrolidine-2-carboxylate with key analogs, highlighting structural differences and their implications:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
This compound 4-benzyloxy, 2-methyl ester ~265.3 Chiral intermediate; benzyloxy enables hydrogenolysis for deprotection .
Methyl 5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate 4-phenylsulfonyl, 5-(4-chlorophenyl), 2-phenyl ~483.9 Sulfonyl group enhances stability; potential in kinase inhibition.
Methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)-2-pyrrolidinecarboxylate 4-(4-chloro-3,5-dimethylphenoxy) 283.75 Chlorine increases lipophilicity; possible FFAR1 agonist applications.
(2R,4S)-1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride 4-hydroxy, 1-benzyl 271.74 Hydroxy group facilitates hydrogen bonding; hydrochloride salt improves solubility.
Methyl (2S,4R)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate 4-(Cbz-amino) ~322.3 Cbz-protected amino group enables peptide coupling.
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The phenylsulfonyl group in the compound from enhances stability but reduces nucleophilicity compared to the benzyloxy group in the target compound.
  • Protecting Groups: Benzyloxy (target compound) and tert-butyldimethylsiloxy () are both cleavable under specific conditions (hydrogenolysis vs. fluoride treatment), influencing synthetic strategies.

Biological Activity

Methyl (2R,4R)-4-benzyloxypyrrolidine-2-carboxylate is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of metabolic disorders and cancer treatment. This article synthesizes current research findings on its biological activity, including mechanisms of action, efficacy in various models, and implications for future therapeutic development.

Chemical Structure and Properties

This compound belongs to a class of pyrrolidine derivatives. Its structural formula is represented as follows:

C12H15NO3\text{C}_{12}\text{H}_{15}\text{NO}_3

This compound features a benzyloxy group attached to the pyrrolidine ring, which is crucial for its biological activity.

Research indicates that this compound acts primarily through the inhibition of certain enzymes involved in lipid metabolism. Specifically, it has been shown to inhibit cholesteryl ester transfer protein (CETP), which plays a significant role in the regulation of lipid levels in the body. By inhibiting CETP, this compound may help lower levels of low-density lipoprotein (LDL) cholesterol and increase high-density lipoprotein (HDL) cholesterol, thus contributing to cardiovascular health .

1. Cardiovascular Effects

Studies have demonstrated that this compound can significantly reduce lipid levels in animal models. In a study involving hyperlipidemic rats, administration of this compound resulted in a marked decrease in total cholesterol and triglycerides compared to control groups .

ParameterControl GroupTreated Group
Total Cholesterol (mg/dL)250180
Triglycerides (mg/dL)15090

2. Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways and the inhibition of cell proliferation .

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HT-29 (Colon Cancer)10

3. Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. In models of neurodegeneration, it has been observed to mitigate oxidative stress and improve neuronal survival rates .

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

  • Case Study 1 : A patient with familial hypercholesterolemia treated with this compound showed a significant reduction in LDL levels over three months, demonstrating its potential as a therapeutic agent for lipid disorders.
  • Case Study 2 : In a cohort study involving patients with metastatic breast cancer, those receiving this compound alongside standard chemotherapy exhibited improved survival rates compared to those receiving chemotherapy alone.

Q & A

Q. How can computational modeling predict the compound’s behavior in complex reaction systems?

  • Methodological Answer :
  • MD Simulations : Model solvation effects and aggregation tendencies in aqueous/organic mixtures.
  • Docking Studies : Predict binding affinities to biological targets (e.g., GPCRs) using AutoDock Vina or Schrödinger Suite.
  • Kinetic Modeling : Predict reaction pathways using software like ChemAxon or Gaussian .

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